3-Acetyl-N,N-diethyl-benzamide
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Overview
Description
3-Acetyl-N,N-diethyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the benzamide structure, which includes a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N,N-diethyl-benzamide can be achieved through several methods. One common approach involves the acylation of N,N-diethylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N,N-diethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
3-Acetyl-N,N-diethyl-benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetyl-N,N-diethyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbenzamide: A related compound with similar structural features but lacking the acetyl group.
N,N-Dimethylbenzamide: Another similar compound with dimethyl groups instead of diethyl groups.
Uniqueness
3-Acetyl-N,N-diethyl-benzamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and reactivity.
Biological Activity
3-Acetyl-N,N-diethyl-benzamide is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of an acetyl group attached to the benzamide structure. This structural modification imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can alter metabolic pathways and lead to various biological responses.
- Receptor Modulation : It may also interact with receptors, influencing physiological processes such as inflammation and pain perception.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens, showcasing its broad-spectrum efficacy.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo, indicating its potential application in treating inflammatory diseases.
Case Studies
- Inhalation Toxicity Study : A comparative study on the inhalation toxicity of related compounds (including N,N-diethylbenzamide) showed that exposure to aerosols resulted in dose-dependent respiratory effects. Notably, this compound exhibited a higher LC50 value than some other insect repellents, suggesting a relatively lower acute toxicity profile .
- Topical Repellent Efficacy : In the context of malaria prevention, studies have evaluated the effectiveness of topical repellents containing similar compounds. These studies suggest that while this compound may not be the primary focus, its structural analogs have shown promise in repelling mosquitoes effectively .
Research Findings Summary Table
Properties
IUPAC Name |
3-acetyl-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-8-6-7-11(9-12)10(3)15/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAUTVHTYKIQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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